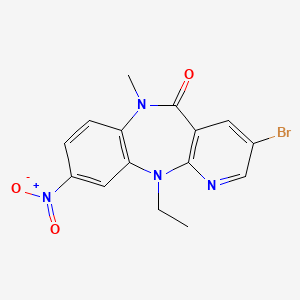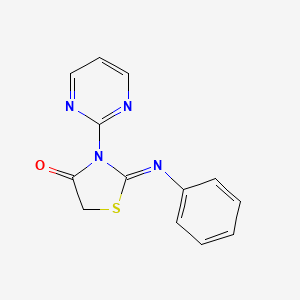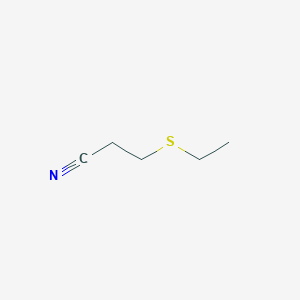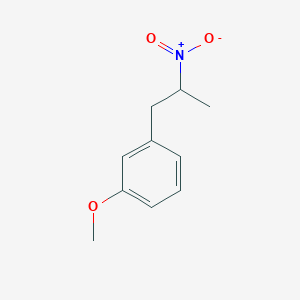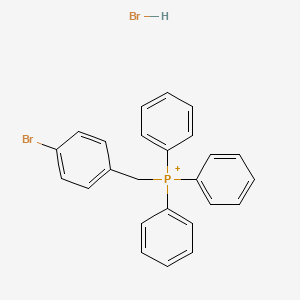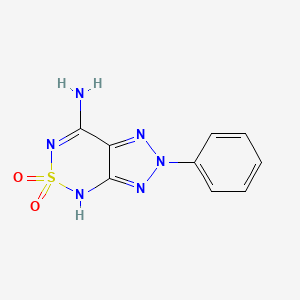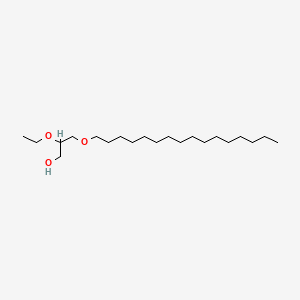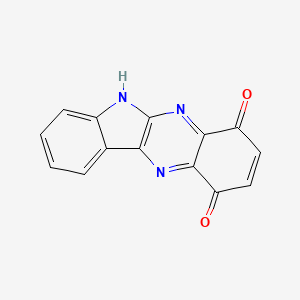
1H-Indolo(2,3-b)quinoxaline-1,4(6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indolo(2,3-b)quinoxaline-1,4(6H)-dione is a heterocyclic compound that features both indole and quinoxaline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Indolo(2,3-b)quinoxaline-1,4(6H)-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-nitroaniline and isatin in the presence of a suitable catalyst can yield the desired compound. The reaction typically requires heating and may involve solvents such as ethanol or acetic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indolo(2,3-b)quinoxaline-1,4(6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and quinoxaline rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce dihydroindoloquinoxaline compounds.
Aplicaciones Científicas De Investigación
1H-Indolo(2,3-b)quinoxaline-1,4(6H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mecanismo De Acción
The mechanism by which 1H-Indolo(2,3-b)quinoxaline-1,4(6H)-dione exerts its effects can vary depending on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism of action would depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Indole-2,3-dione: Shares the indole moiety but lacks the quinoxaline ring.
Quinoxaline-2,3-dione: Contains the quinoxaline structure but not the indole ring.
1H-Indole-3-carboxaldehyde: Another indole derivative with different functional groups.
Uniqueness: 1H-Indolo(2,3-b)quinoxaline-1,4(6H)-dione is unique due to the combination of indole and quinoxaline rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
58351-48-7 |
|---|---|
Fórmula molecular |
C14H7N3O2 |
Peso molecular |
249.22 g/mol |
Nombre IUPAC |
6H-indolo[3,2-b]quinoxaline-1,4-dione |
InChI |
InChI=1S/C14H7N3O2/c18-9-5-6-10(19)13-12(9)16-11-7-3-1-2-4-8(7)15-14(11)17-13/h1-6H,(H,15,17) |
Clave InChI |
OCTOAPCKDLEKQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)N=C4C(=O)C=CC(=O)C4=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


